Dicyclohexyl thiirane-2,3-dicarboxylate
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Overview
Description
Dicyclohexyl thiirane-2,3-dicarboxylate is a sulfur-containing organic compound characterized by a three-membered ring structure known as a thiirane. This compound is notable for its unique chemical properties, which arise from the presence of the strained thiirane ring and the dicarboxylate groups. The compound’s structure and reactivity make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl thiirane-2,3-dicarboxylate typically involves the reaction of cyclohexyl derivatives with thiirane precursors. One common method is the reaction of dicyclohexyl maleate with sulfur sources under controlled conditions to form the thiirane ring. The reaction is often carried out in the presence of a base, such as potassium hydroxide, and an aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl thiirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiirane ring can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thiirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiirane derivatives depending on the nucleophile used.
Scientific Research Applications
Dicyclohexyl thiirane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of dicyclohexyl thiirane-2,3-dicarboxylate involves the interaction of the thiirane ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound’s molecular targets and pathways include enzymes and proteins that interact with sulfur-containing compounds, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Compounds with a similar three-membered ring structure containing sulfur.
Thietanes: Four-membered sulfur-containing rings.
Uniqueness
Dicyclohexyl thiirane-2,3-dicarboxylate is unique due to its combination of the thiirane ring and dicarboxylate groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .
Properties
CAS No. |
61391-25-1 |
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Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
dicyclohexyl thiirane-2,3-dicarboxylate |
InChI |
InChI=1S/C16H24O4S/c17-15(19-11-7-3-1-4-8-11)13-14(21-13)16(18)20-12-9-5-2-6-10-12/h11-14H,1-10H2 |
InChI Key |
OCNYMDOVTXLYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2C(S2)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
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